molecular formula C31H41F3N4O2 B2803888 N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034235-68-0

N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2803888
CAS No.: 2034235-68-0
M. Wt: 558.69
InChI Key: VFHPFHYQFNGXBR-UHFFFAOYSA-N
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Description

N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C31H41F3N4O2 and its molecular weight is 558.69. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Characterization

Research in organic synthesis has led to the development of compounds with non-linear optical (NLO) properties and molecular docking analyses for anticancer activity. For example, the synthesis and characterization of complex molecules have been explored for their potential in inhibiting tubulin polymerization, which is a promising target for anticancer drugs (Jayarajan et al., 2019).

Molecular Docking and Anticancer Activity

Molecular docking studies have shown significant interactions with the colchicine binding site of tubulin, indicating potential for the inhibition of tubulin polymerization and, by extension, anticancer activity. These studies underscore the importance of chemical synthesis in developing new therapeutic agents (Jayarajan et al., 2019).

Development of PET Agents for Neuroinflammation Imaging

The synthesis of PET agents targeting specific enzymes involved in neuroinflammation has been reported, highlighting the importance of structural specificity in developing imaging agents for medical diagnostics. This research points to the potential of similar compounds in enhancing the diagnosis and understanding of neuroinflammatory conditions (Wang et al., 2018).

Properties

IUPAC Name

N-[1-[1-(2-phenoxyethyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41F3N4O2/c32-31(33,34)25-11-12-29(35-23-25)38(30(39)24-7-3-1-4-8-24)27-15-19-37(20-16-27)26-13-17-36(18-14-26)21-22-40-28-9-5-2-6-10-28/h2,5-6,9-12,23-24,26-27H,1,3-4,7-8,13-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHPFHYQFNGXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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